molecular formula C14H20N2O2 B4968727 N-isopropyl-N'-mesitylethanediamide

N-isopropyl-N'-mesitylethanediamide

Cat. No. B4968727
M. Wt: 248.32 g/mol
InChI Key: KYVKILYKMUMAQM-UHFFFAOYSA-N
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Description

N-isopropyl-N'-mesitylethanediamide, also known as IMes, is a widely used ligand in organometallic chemistry. It is a derivative of N,N-dimethylbenzylamine and is commonly used in catalysis. The molecule has a bulky mesityl group that provides steric protection to the metal center, making it an ideal ligand for catalytic reactions.

Mechanism of Action

The mechanism of action of N-isopropyl-N'-mesitylethanediamide as a ligand involves the formation of a coordination complex with a transition metal center. The bulky mesityl group provides steric protection to the metal center, allowing for selective reactions to occur. The nitrogen atoms in the N-isopropyl-N'-mesitylethanediamide molecule also provide electron-donating properties, making it an effective ligand for catalysis.
Biochemical and Physiological Effects:
N-isopropyl-N'-mesitylethanediamide is not commonly used in biochemical and physiological studies, as it is primarily used in organometallic chemistry. However, there have been some studies that have investigated the potential use of N-isopropyl-N'-mesitylethanediamide in drug delivery systems.

Advantages and Limitations for Lab Experiments

One advantage of using N-isopropyl-N'-mesitylethanediamide as a ligand is its ability to provide steric protection to the metal center, allowing for selective reactions to occur. N-isopropyl-N'-mesitylethanediamide is also a highly stable molecule, making it an ideal ligand for catalytic reactions. However, one limitation of using N-isopropyl-N'-mesitylethanediamide is its high cost, which can be a barrier for some researchers.

Future Directions

There are many potential future directions for the use of N-isopropyl-N'-mesitylethanediamide in organometallic catalysis. One area of research is the development of new N-isopropyl-N'-mesitylethanediamide derivatives with improved properties, such as increased stability or selectivity. Another area of research is the application of N-isopropyl-N'-mesitylethanediamide in new types of catalytic reactions, such as asymmetric catalysis. Additionally, there is potential for the use of N-isopropyl-N'-mesitylethanediamide in other fields, such as drug delivery or materials science.
In conclusion, N-isopropyl-N'-mesitylethanediamide, or N-isopropyl-N'-mesitylethanediamide, is a widely used ligand in organometallic chemistry. It is commonly used in catalytic reactions, and its bulky mesityl group provides steric protection to the metal center, allowing for selective reactions to occur. While N-isopropyl-N'-mesitylethanediamide is primarily used in organometallic chemistry, there is potential for its use in other fields, such as drug delivery or materials science. Future research in this area may involve the development of new N-isopropyl-N'-mesitylethanediamide derivatives with improved properties or the application of N-isopropyl-N'-mesitylethanediamide in new types of catalytic reactions.

Synthesis Methods

N-isopropyl-N'-mesitylethanediamide can be synthesized through a simple one-step reaction. The reaction involves the reaction of N,N-dimethylbenzylamine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction yields N-isopropyl-N'-mesitylethanediamide as the product.

Scientific Research Applications

N-isopropyl-N'-mesitylethanediamide has been extensively studied for its application in organometallic catalysis. It is commonly used as a ligand for transition metal catalysts in a variety of reactions, including cross-coupling reactions, hydrogenation, and C-H activation. N-isopropyl-N'-mesitylethanediamide has also been used in the synthesis of complex natural products and pharmaceuticals.

properties

IUPAC Name

N'-propan-2-yl-N-(2,4,6-trimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-8(2)15-13(17)14(18)16-12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVKILYKMUMAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(propan-2-yl)-N'-(2,4,6-trimethylphenyl)ethanediamide

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